N'-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.30148 g/mol . This compound is characterized by the presence of a naphthyl group attached to a sulfanyl group, which is further connected to an ethanimidamide moiety. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide typically involves the reaction of 1-naphthylthiol with an appropriate ethanimidamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s naphthylsulfanyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the modulation of various signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(methylsulfonyl)ethanimidamide
- N’-hydroxy-2-(phenylsulfonyl)ethanimidamide
- N’-hydroxy-2-(2-thienylthio)ethanimidamide
Uniqueness
N’-hydroxy-2-(1-naphthylsulfanyl)ethanimidamide is unique due to the presence of the naphthylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2OS |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-1-ylsulfanylethanimidamide |
InChI |
InChI=1S/C12H12N2OS/c13-12(14-15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,15H,8H2,(H2,13,14) |
InChI Key |
SSNCFEGYZLRAFM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2SC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SCC(=NO)N |
Origin of Product |
United States |
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